molecular formula C6H2BrClN2S B14043542 2-Bromo-4-chlorothieno[2,3-d]pyridazine

2-Bromo-4-chlorothieno[2,3-d]pyridazine

Katalognummer: B14043542
Molekulargewicht: 249.52 g/mol
InChI-Schlüssel: UEBANUDLZZYLRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-chlorothieno[2,3-d]pyridazine is a heterocyclic compound with the molecular formula C6H2BrClN2S. It is characterized by the presence of both bromine and chlorine atoms attached to a thieno[2,3-d]pyridazine core. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorothieno[2,3-d]pyridazine typically involves multiple steps. One common method starts with the Gewald reaction, which involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source. This leads to the formation of 2-aminothiophenes, which are then subjected to further reactions to introduce the bromine and chlorine atoms .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for scalability and cost-effectiveness. The process involves standard laboratory equipment and avoids the use of chromatography for purification. The overall yield of the product is approximately 49%, making it a practical and robust method for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-chlorothieno[2,3-d]pyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives of the compound .

Wirkmechanismus

The mechanism of action of 2-Bromo-4-chlorothieno[2,3-d]pyridazine involves its interaction with specific molecular targets in biological systems. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Bromo-4-chlorothieno[2,3-d]pyridazine include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C6H2BrClN2S

Molekulargewicht

249.52 g/mol

IUPAC-Name

2-bromo-4-chlorothieno[2,3-d]pyridazine

InChI

InChI=1S/C6H2BrClN2S/c7-5-1-3-4(11-5)2-9-10-6(3)8/h1-2H

InChI-Schlüssel

UEBANUDLZZYLRY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC2=CN=NC(=C21)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.